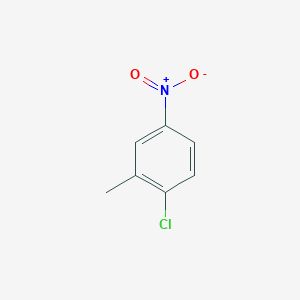

2-Chloro-5-nitrotoluene

Vue d'ensemble

Description

2-Chloro-5-nitrotoluene is a chemical compound with the molecular formula C7H6ClNO2 . It is an analog of chlorphenamidine .

Synthesis Analysis

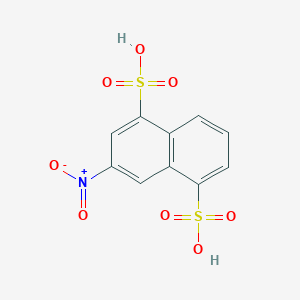

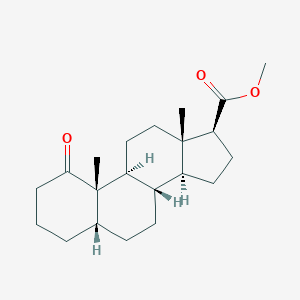

The synthesis of this compound involves the nitration of o-chlorotoluene . In industry production, the yield and regioselectivity of this process have been improved by employing different catalyst systems .Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzene ring substituted with a chlorine atom, a nitro group, and a methyl group . The molecular weight is 171.58 g/mol .Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 259.2±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 42.5±0.3 cm3 .Applications De Recherche Scientifique

Thermal Decomposition : 2-Nitrotoluene, a chemical related to 2-Chloro-5-nitrotoluene, has been studied for its thermal decomposition properties using the Advanced Reactive System Screening Tool. This research is crucial for understanding explosion mechanisms associated with these chemicals (Wen Zhu et al., 2017).

Photo-Dissociation in Explosives Detection : Studies on the photo-dissociation of 2-nitrotoluene, a compound similar to this compound, highlight its use in explosive detection. This involves observing vibrationally excited NO, a byproduct of photo-dissociation, indicating the presence of explosives (H. Diez-y-Riega & H. Eilers, 2012).

Zeolite Catalysis in Aromatic Nitrations : Zeolite catalysis involving 2-nitrotoluene demonstrates its application in chemical synthesis, particularly in regioselective nitration reactions (R. Claridge et al., 1999).

Biodegradation of Toxic Pollutants : Micrococcus sp. strain SMN-1 has been found effective in degrading 2-nitrotoluene. This research provides insights into the detoxification of nitrotoluenes, which are environmental pollutants (S. Mulla et al., 2013).

Chemical Synthesis Improvements : Studies on synthesizing related compounds, such as 4-Bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene, offer improvements in chemical synthesis methods (Xue Xu, 2006).

Vibrational Coherence in Photolabile Groups : Research on 2-Nitrotoluene, which models photolabile protecting groups and explosives like TNT, reveals insights into vibrational coherence in radical cations. This is significant in understanding explosive detonation and organic synthesis (Derrick Ampadu Boateng et al., 2019).

Explosives Biodegradation and Toxicity : Studies on 2,4,6-Trinitrotoluene (TNT) offer insights into the biodegradation and toxicity of nitroaromatic explosives. Understanding these processes is crucial for environmental remediation (J. Hawari et al., 2000).

Molecular Structure Analysis : Investigations into the molecular structures of compounds like 2-chloro-4-nitrotoluene provide fundamental insights into their chemical properties and potential applications (V. Arjunan et al., 2012).

Electrochemical Treatment : Research on electrochemical treatment of nitrotoluene compounds, like 2,4,6-trinitrotoluene, focuses on their reduction and subsequent removal, highlighting potential environmental cleanup methods (J. Rodgers & N. Bunce, 2001).

NMR Studies for Structural Insights : NMR studies on 2-chloro-4-nitrotoluene offer detailed insights into its molecular structure and behavior, crucial for understanding its chemical properties and interactions (V. Krishnakumar et al., 2012).

Safety and Hazards

2-Chloro-5-nitrotoluene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and specific target organ toxicity . It is harmful if swallowed, in contact with skin, or if inhaled .

Relevant Papers Relevant papers on this compound include studies on its synthesis , molecular modeling , and safety data sheet .

Mécanisme D'action

Target of Action

2-Chloro-5-nitrotoluene is primarily used in the synthesis of other chemicals

Biochemical Pathways

Nitroaromatic compounds like this compound can be metabolized by microbes via aerobic, anaerobic, or dual pathways

Result of Action

They can interact with DNA, proteins, and other cellular components, potentially leading to mutagenic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other chemicals can affect its reactivity and degradation. Microbial activity can influence its biodegradation in the environment . Furthermore, its toxicity can be influenced by factors such as pH, temperature, and the presence of other contaminants .

Analyse Biochimique

Biochemical Properties

It is known that nitroaromatic compounds can be metabolized by various microorganisms using oxidative and reductive pathways

Cellular Effects

It is known that nitroaromatic compounds can be toxic to cells . They may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Nitroaromatic compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Nitroaromatic compounds can be partially or completely degraded by a wide range of microorganisms, using the oxidative and reductive downgrading pathways .

Propriétés

IUPAC Name |

1-chloro-2-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDCQZFFNFXYQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065402 | |

| Record name | 2-Chloro-5-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13290-74-9 | |

| Record name | 1-Chloro-2-methyl-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13290-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-2-methyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013290749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-2-methyl-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-5-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the challenges associated with the industrial synthesis of 2-Chloro-5-nitrotoluene, and how are researchers addressing them?

A: Industrial production of this compound, a precursor to CLT Acid, has faced challenges due to low yield and poor regioselectivity in the nitration of o-chlorotoluene. [] Researchers have investigated various catalyst systems to improve this process. One promising approach utilizes acidic bentonite and isobutanol as catalysts, achieving 100% conversion of o-chlorotoluene and a significant increase in this compound yield to 70.1%. [] Further research focuses on optimizing reaction conditions, such as temperature and reagent ratios, to maximize yield and minimize unwanted byproducts. []

Q2: How is this compound utilized in the synthesis of other compounds, and what improvements have been made to these processes?

A: this compound serves as a crucial building block in the synthesis of various compounds, including the coccidiostatic drug toltrazuril. [] One specific application involves its reaction with 4-(trifluoromethylthio)phenol to form 3-methyl-4-(4-trifluoromethylthiobenzoxy)-nitrobenzene (TFME). [] This etherification step traditionally employed sodium hydroxide, but recent process improvements have demonstrated the effectiveness of using potassium carbonate instead. This substitution, coupled with a "two-step method" incorporating a dehydration step before etherification, has led to a significant reduction in reaction time and an increase in product yield. []

Q3: What catalytic applications have been explored for modified skeletal nickel, and how does this compound play a role in this research?

A: Modified skeletal nickel has shown promise as a catalyst for the selective hydrogenation of this compound to 2-chloro-5-aminotoluene-4-sulfonic acid (CLT Acid). [] This reaction is significant because it provides a route to CLT Acid while minimizing the undesired dehalogenation side reaction. The modified skeletal nickel catalyst demonstrates high activity, achieving complete conversion of this compound with remarkable selectivity for CLT Acid (over 98.9%). [] Additionally, the catalyst exhibits excellent stability, retaining its activity even after repeated use. []

Q4: What research has been conducted on the solubility of compounds related to this compound?

A: Understanding the solubility of chemical compounds is crucial for optimizing reaction conditions and developing efficient purification methods. Researchers have investigated the solubility of both this compound-4-sulfonic acid and 2-amino-5-chloro-4-methylbenzenesulfonic acid in aqueous sulfuric acid solutions. [] This research likely involved measuring solubility at various temperatures and sulfuric acid concentrations, providing valuable data for industrial processes and further research.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.